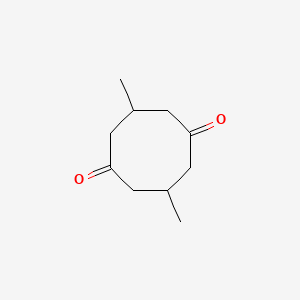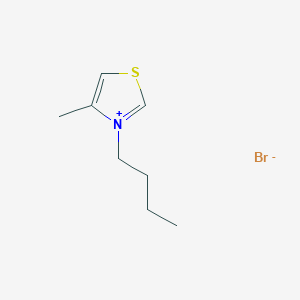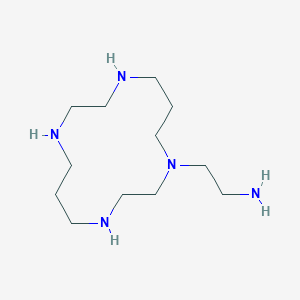
Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)-: is a chemical compound with the molecular formula C8H8FNO5S. This compound is characterized by the presence of a fluoro group and a sulfooxy group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and acetic anhydride.
Acetylation: The 2-fluoroaniline undergoes acetylation with acetic anhydride to form N-(2-fluoro-phenyl)acetamide.
Sulfonation: The N-(2-fluoro-phenyl)acetamide is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group at the para position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfooxy group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the fluoro group or the sulfooxy group, resulting in the formation of corresponding reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Fluorinated or desulfonated derivatives.
Substitution: Various substituted phenylacetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique functional groups.
Material Science: It can be incorporated into polymers to impart specific properties such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for drug design and development.
Medicine:
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the formulation of agrochemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)- involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the sulfooxy group can engage in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2-fluoro-4-hydroxyphenyl)acetamide
- N-(2-chloro-4-(sulfooxy)phenyl)acetamide
- N-(2-fluoro-4-(methoxy)phenyl)acetamide
Uniqueness:
- Functional Groups: The presence of both fluoro and sulfooxy groups in Acetamide, N-(2-fluoro-4-(sulfooxy)phenyl)- provides a unique combination of reactivity and interaction potential.
- Chemical Stability: The compound exhibits enhanced stability due to the electron-withdrawing effects of the fluoro group.
- Biological Activity: The specific arrangement of functional groups can lead to distinct biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
103841-97-0 |
|---|---|
Molekularformel |
C8H8FNO5S |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
(4-acetamido-3-fluorophenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H8FNO5S/c1-5(11)10-8-3-2-6(4-7(8)9)15-16(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
YTVIBFODJZQPHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)OS(=O)(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)


![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)

